molecular formula C13H11FOS B8076666 2-[(3-Fluorophenoxy)methyl]benzenethiol

2-[(3-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076666
M. Wt: 234.29 g/mol
InChI Key: CLVAKMYPJNEVHH-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 137948324 is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 137948324 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 137948324 is scaled up to meet commercial demands. Industrial production methods often involve the use of large-scale reactors, automated systems, and stringent quality control measures. The process may include continuous flow reactions, high-throughput screening, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 137948324 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 137948324 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 137948324 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with distinct chemical and physical properties.

Scientific Research Applications

The compound with Chemical Abstracts Service number 137948324 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is employed in biochemical assays and as a tool for investigating cellular processes. In medicine, it is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, the compound finds applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 137948324 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds: The compound with Chemical Abstracts Service number 137948324 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Examples of similar compounds include those with Chemical Abstracts Service numbers 2632, 6540461, 5362065, and 5479530 .

Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 137948324 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features contribute to its distinct applications and potential advantages in various scientific and industrial contexts.

Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVAKMYPJNEVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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